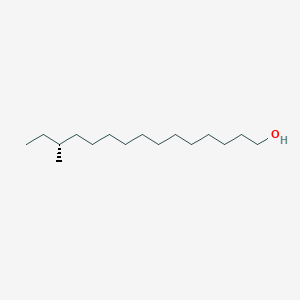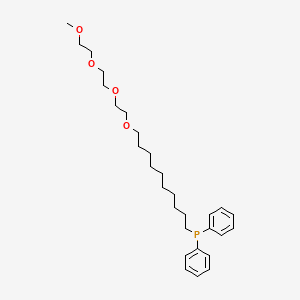
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane is a complex organic compound with the molecular formula C29H45O4P. It consists of 45 hydrogen atoms, 29 carbon atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure, which includes multiple ether linkages and a phosphane group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane typically involves the reaction of diphenylphosphine with a series of ethylene glycol derivatives. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation . The process can be summarized as follows:
Step 1: Diphenylphosphine is reacted with ethylene glycol in the presence of a catalyst.
Step 2: The intermediate product is further reacted with additional ethylene glycol derivatives to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted ethers, and reduced phosphines .
Aplicaciones Científicas De Investigación
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane involves its interaction with various molecular targets. The phosphane group can coordinate with metal ions, influencing catalytic processes. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane: Known for its unique combination of ether linkages and a phosphane group.
This compound analogs: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
This compound stands out due to its specific arrangement of ether linkages and the presence of a phosphane group, which imparts unique chemical and physical properties .
Propiedades
Número CAS |
600157-01-5 |
|---|---|
Fórmula molecular |
C29H45O4P |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
10-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]decyl-diphenylphosphane |
InChI |
InChI=1S/C29H45O4P/c1-30-21-22-32-25-26-33-24-23-31-20-14-6-4-2-3-5-7-15-27-34(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-13,16-19H,2-7,14-15,20-27H2,1H3 |
Clave InChI |
QHGCUCFAURIPQH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



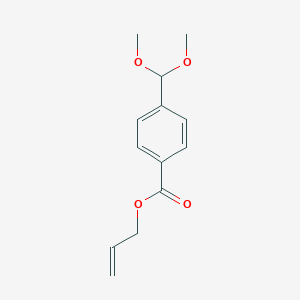

![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)

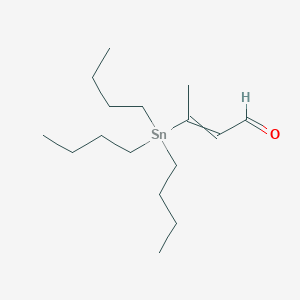


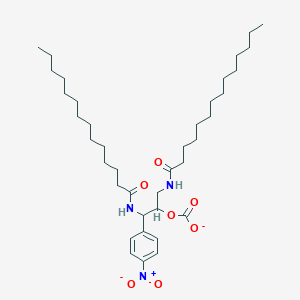
![2-[(3S)-3,7-Dimethyloct-6-en-1-yl]thiophene](/img/structure/B12579735.png)
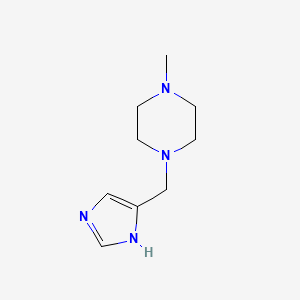
![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)

